molecular formula C18H15FN4O3 B2941657 1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251543-98-2

1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2941657
CAS No.: 1251543-98-2
M. Wt: 354.341
InChI Key: BPRQMZVVGNJWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, making it a significant molecule in the development of pharmaceuticals.

Scientific Research Applications

1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Naphthyridine Core:

    • Starting with a suitable precursor such as 2-chloro-3-cyanopyridine.
    • Cyclization reactions to form the naphthyridine ring system.
  • Functional Group Modifications:

    • Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution.
    • Addition of the amino-oxoethyl group through amide bond formation.

Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This includes:

  • Using high-purity reagents.
  • Controlling reaction temperatures and times.
  • Employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products:

  • Oxidation and reduction reactions typically yield alcohols, ketones, or carboxylic acids.
  • Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism by which 1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

    1-(2-amino-2-oxoethyl)-N-phenyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the fluorine atom, which may affect its biological activity.

    1-(2-amino-2-oxoethyl)-N-(4-chlorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness: The presence of the 4-fluorophenyl group in 1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide enhances its lipophilicity and may improve its ability to cross biological membranes, making it a unique and valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c1-10-2-7-13-16(25)14(8-23(9-15(20)24)17(13)21-10)18(26)22-12-5-3-11(19)4-6-12/h2-8H,9H2,1H3,(H2,20,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRQMZVVGNJWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.